4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione
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Overview
Description
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .
Preparation Methods
Synthetic Routes::
- Thiazole can be synthesized through various methods, including cyclization reactions involving α-haloketones and thioamides.
- One common approach is the reaction of α-haloketones (such as 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone) with thiourea or substituted thioamides.
- These synthetic routes yield diverse thiazole derivatives.
- Industrial production methods for thiazole derivatives may involve large-scale synthesis using optimized conditions.
- Specific industrial processes would depend on the desired derivative and application.
Chemical Reactions Analysis
Thiazoles undergo various reactions:
- Common reagents include halogens, acids, and bases.
Electrophilic substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic substitution: The C-2 atom is susceptible to nucleophilic substitution.
Major products:
- Thiazoles can be functionalized at different positions, leading to a variety of derivatives with distinct properties.
Scientific Research Applications
Thiazoles find applications in:
Medicine: Sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings.
Chemistry: Thiazoles serve as building blocks for other compounds.
Industry: They are used in dyes, fungicides, and chemical accelerators.
Mechanism of Action
- Thiazoles’ effects depend on the specific derivative.
- Molecular targets and pathways vary, but further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Thiazoles are unique due to their sulfur-nitrogen-carbon composition.
- Similar compounds include imidazoles, oxazoles, and isothiazoles.
Properties
Molecular Formula |
C9H15NO3S |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(3-hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H15NO3S/c1-6(11)9(2,3)10-7(12)4-14-5-8(10)13/h6,11H,4-5H2,1-3H3 |
InChI Key |
YOBQRUMSJMYPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)N1C(=O)CSCC1=O)O |
Origin of Product |
United States |
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